molecular formula C7H5ClFN3S B1420024 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole CAS No. 1177300-26-3

6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole

Cat. No.: B1420024
CAS No.: 1177300-26-3
M. Wt: 217.65 g/mol
InChI Key: GWCZFNGJNNAPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound known for its significant pharmacological activities. This compound is characterized by the presence of chlorine, fluorine, and hydrazino groups attached to the benzothiazole core, making it a unique and versatile molecule in synthetic and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole typically involves the reaction of 2-aminobenzenethiol with appropriate halogenated reagents under controlled conditions. The process may include steps such as halogenation, nitration, and subsequent reduction to introduce the hydrazino group .

Industrial Production Methods: Industrial production methods for this compound often employ catalytic processes to enhance yield and selectivity. The use of specific catalysts and optimized reaction conditions ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways to exert its biological effects .

Comparison with Similar Compounds

  • 2-Hydrazinobenzothiazole
  • 6-Chloro-2-hydrazino-1,3-benzoxazole
  • 4-Chloro-1,2-difluorobenzene

Comparison: Compared to these similar compounds, 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential pharmacological activities. The hydrazino group also contributes to its versatility in chemical reactions and applications .

Properties

IUPAC Name

(6-chloro-4-fluoro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCZFNGJNNAPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole
Reactant of Route 3
6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole
Reactant of Route 5
6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole
Reactant of Route 6
6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.